molecular formula C7H9N3O5S B1526180 2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid CAS No. 1354961-61-7

2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid

Cat. No.: B1526180
CAS No.: 1354961-61-7
M. Wt: 247.23 g/mol
InChI Key: QOCXEOJICUSOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid is a chemical compound with the molecular formula C7H9N3O5S. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen, and is characterized by the presence of a carbamoyl group and a sulfonamide group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 5-carbamoyl-1H-pyrrole-3-sulfonic acid with acetic anhydride in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure consistent quality. The process involves the continuous monitoring of reaction parameters and the use of automated systems to handle the reactants and products.

Chemical Reactions Analysis

Types of Reactions: 2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrrole derivatives.

Scientific Research Applications

2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: It is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid can be compared with other similar compounds, such as 2-(5-carbamoyl-1H-pyrrole-3-sulfonyl)acetic acid and 2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)ethanol. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

List of Similar Compounds

  • 2-(5-carbamoyl-1H-pyrrole-3-sulfonyl)acetic acid

  • 2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)ethanol

  • 2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)propionic acid

  • 2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)butyric acid

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(5-carbamoyl-1H-pyrrol-3-yl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O5S/c8-7(13)5-1-4(2-9-5)16(14,15)10-3-6(11)12/h1-2,9-10H,3H2,(H2,8,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCXEOJICUSOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1S(=O)(=O)NCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid
Reactant of Route 2
2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid
Reactant of Route 3
2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid
Reactant of Route 4
2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-carbamoyl-1H-pyrrole-3-sulfonamido)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.